molecular formula C10H15NS B2940079 2-(Benzylsulfanyl)propan-1-amine CAS No. 60116-75-8

2-(Benzylsulfanyl)propan-1-amine

Cat. No.: B2940079
CAS No.: 60116-75-8
M. Wt: 181.3
InChI Key: OXAHKDSMEQAHBZ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)propan-1-amine is a chemical compound with the molecular formula C10H15NS and a molecular weight of 181.3 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide . Reductive amination of aldehydes or ketones is also a possible method .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NS/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Amines like this compound can undergo a variety of reactions. For instance, they can react with acid chlorides to form amides . They can also be converted into alkenes through an elimination reaction known as the Hofmann elimination .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Ruthenium-catalyzed Transfer Hydrogenation

One application involves ruthenium-catalyzed transfer hydrogenation of imines to amines, using propan-2-ol in benzene as a solvent. This method showcases efficient turnover frequencies and excellent product yields, highlighting the potential of 2-(Benzylsulfanyl)propan-1-amine derivatives in catalysis and synthesis processes (Samec & Bäckvall, 2002).

Cytochrome P450-catalyzed Intramolecular C-H Amination

Cytochrome P450 enzymes have been utilized to catalyze intramolecular benzylic C-H amination reactions, demonstrating the compound's role in biocatalysis. This approach allows for the efficient and selective formation of sultam products, with potential implications for pharmaceutical synthesis (Singh, Bordeaux, & Fasan, 2014).

Electrochemically Initiated Oxidative Amination

Electrochemical methods have been developed for the coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This technique employs tetraalkylammonium halides as redox catalysts, emphasizing the role of electrochemistry in the efficient synthesis of aminated products (Gao et al., 2014).

Iron-Catalyzed Direct Amination

Iron-catalyzed methodologies have been explored for the direct coupling of benzyl alcohols with amines. This sustainable approach facilitates the synthesis of secondary and tertiary benzylamines, underscoring the importance of green chemistry in developing novel synthetic routes (Yan, Feringa, & Barta, 2016).

Pd-catalyzed Intermolecular C-H Amination

Palladium-catalyzed intermolecular C-H amination has been achieved with alkylamines, presenting a convergent synthesis strategy for secondary and tertiary arylalkyl amines. This method highlights the compound's utility in complex molecule synthesis and pharmaceutical research (Yoo et al., 2011).

Safety and Hazards

While specific safety and hazard information for 2-(Benzylsulfanyl)propan-1-amine was not found, it’s important to handle all chemicals with care. General safety measures include wearing protective gloves, clothing, and eye protection, and ensuring good ventilation .

Properties

IUPAC Name

2-benzylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAHKDSMEQAHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)SCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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